

# In-Depth Technical Guide to the Chemical Properties of 2'-C-methyluridine

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## Compound of Interest

Compound Name: 2'-C-methyluridine

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## Introduction

**2'-C-methyluridine** is a synthetic nucleoside analog of uridine, distinguished by the presence of a methyl group at the 2'-position of the ribose sugar. This seemingly minor modification has profound implications for its chemical properties and biological activity, making it a molecule of significant interest in the fields of medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of various antiviral and anticancer nucleoside analogs.<sup>[1]</sup> <sup>[2]</sup> This technical guide provides a comprehensive overview of the chemical properties of **2'-C-methyluridine**, detailed experimental protocols for its handling and analysis, and insights into its metabolic pathway.

## Chemical and Physical Properties

**2'-C-methyluridine** is a white to off-white solid, typically in powder or crystalline form.<sup>[1]</sup><sup>[3]</sup> Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative basis for its use in research and development.

Property	Value	Source(s)
IUPAC Name	1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione	[4]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> O <sub>6</sub>	[4]
Molecular Weight	258.23 g/mol	[4][5][6]
CAS Number	31448-54-1	[4][5]
Melting Point	110-112 °C	[1][7]
Density	1.572 g/cm <sup>3</sup>	[1][7]
pKa	9.39 ± 0.10 (Predicted)	[1][7]
Appearance	White to off-white solid	[1][3]
Storage Temperature	2-8°C	[1][7]
SMILES	C[C@]1(--INVALID-LINK--NC2=O)CO">C@@HO)O	[4]
InChIKey	NBKORJKMMVZAOZ-VPCXQMTMSA-N	[4]

## Crystal Structure and Conformation

The three-dimensional structure of **2'-C-methyluridine** has been determined by X-ray crystallography. The crystal system is orthorhombic with the space group P 21 21 21.[4] The unit cell parameters are  $a = 7.1273 \text{ \AA}$ ,  $b = 9.0099 \text{ \AA}$ , and  $c = 17.1540 \text{ \AA}$ , with  $\alpha$ ,  $\beta$ , and  $\gamma$  angles all being  $90^\circ$ .[4]

The presence of the 2'-C-methyl group significantly influences the conformation of the ribose sugar. This methyl group tends to adopt a pseudoequatorial position to minimize steric hindrance.[8] This conformational preference can impact how the nucleoside analog interacts with enzymes and is incorporated into nucleic acid chains.

## Experimental Protocols

Detailed experimental protocols are essential for the consistent and reliable use of **2'-C-methyluridine** in a research setting. The following sections provide methodologies for its synthesis, purification, and analysis.

### Synthesis of 2'-C-methyluridine

A common synthetic route to **2'-C-methyluridine** involves the modification of a pre-existing uridine or cytidine derivative. One documented method involves the deamination of a protected 2'-C-methylcytidine derivative.

Protocol for the conversion of benzoyl-protected 2'-deoxy-2'- $\alpha$ -F-2'- $\beta$ -C-methylcytidine to 2'-deoxy-2'- $\alpha$ -F-2'- $\beta$ -C-methyluridine:

- Deamination: The protected cytidine derivative is heated in 80% aqueous acetic acid overnight. This step facilitates the conversion of the cytosine base to a uracil base.
- Deprotection: The resulting protected uridine derivative is then treated with methanolic ammonia at room temperature to remove the benzoyl protecting groups, yielding the final **2'-C-methyluridine** analog.

Note: This protocol describes the synthesis of a fluorinated analog. The general principle of deamination of a cytidine precursor is a key strategy for obtaining uridine analogs.

### Purification by Silica Gel Column Chromatography

Purification of crude **2'-C-methyluridine** is typically achieved using silica gel column chromatography.

General Protocol:

- Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent system (e.g., a mixture of dichloromethane and methanol).
- Sample Loading: The crude **2'-C-methyluridine** is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

- Elution: The column is eluted with a solvent gradient, starting with a less polar mobile phase and gradually increasing the polarity (e.g., by increasing the percentage of methanol in dichloromethane).
- Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
- Solvent Removal: The fractions containing the pure **2'-C-methyluridine** are combined, and the solvent is removed under reduced pressure to yield the purified solid.

## Analytical Methods

### High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of **2'-C-methyluridine**.

#### Illustrative HPLC Method:

- Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 50 mM phosphate buffer, pH 5.8) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 254 nm.
- Injection Volume: 20  $\mu$ L.

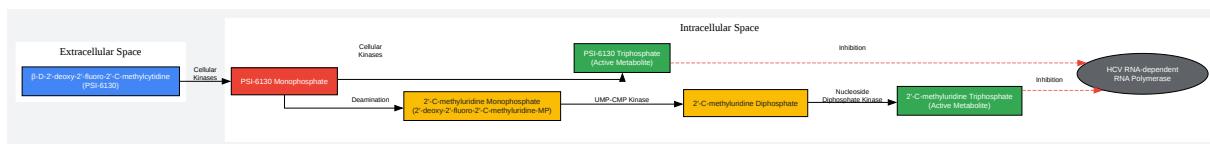
### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are indispensable for confirming the chemical structure of **2'-C-methyluridine**. While a complete, assigned spectrum from a single, definitive source is not readily available in the public domain, typical chemical shifts for the core uridine structure are well-established. The presence of the 2'-C-methyl group would be confirmed by a characteristic singlet in the  $^1\text{H}$  NMR spectrum and a corresponding signal in the aliphatic region of the  $^{13}\text{C}$  NMR spectrum.

## Metabolic Pathway and Mechanism of Action

**2'-C-methyluridine** is often studied in the context of its role as a metabolite of other nucleoside analogs, particularly those developed as antiviral agents against the Hepatitis C virus (HCV). For instance, the antiviral drug candidate  $\beta$ -D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is metabolized intracellularly to its active triphosphate form. A key secondary metabolic pathway involves the deamination of the monophosphate of PSI-6130 to form the monophosphate of 2'-deoxy-2'-fluoro-**2'-C-methyluridine**.<sup>[9]</sup> This uridine monophosphate is then sequentially phosphorylated by cellular kinases to its active triphosphate form, which can also inhibit the HCV RNA-dependent RNA polymerase.

The metabolic activation pathway is illustrated in the diagram below.



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Caption: Metabolic activation of a parent cytidine analog to **2'-C-methyluridine** triphosphate.

## Experimental Workflow for Antiviral Activity Assessment

The evaluation of **2'-C-methyluridine**'s antiviral potential, or that of its parent compounds, typically follows a structured experimental workflow. This involves cell-based assays to determine the compound's efficacy in inhibiting viral replication and its cytotoxicity.



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Caption: General workflow for assessing the antiviral activity of nucleoside analogs.

## Conclusion

**2'-C-methyluridine** is a synthetic nucleoside with well-defined chemical and physical properties. Its significance lies in its role as a key intermediate for antiviral drug synthesis and as an active metabolite of other nucleoside prodrugs. The information and protocols provided in

this guide offer a solid foundation for researchers and drug development professionals working with this important molecule. Further detailed characterization, particularly comprehensive NMR spectral assignment and the development of standardized analytical methods, will continue to be of value to the scientific community.

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